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These application notes provide a framework for the simultaneous measurement of intracellular
calcium concentration ([Ca2*]i) using Quin-2 in conjunction with other fluorescent indicators.
Multiparameter imaging allows for a more comprehensive understanding of cellular signaling
pathways by correlating changes in [Ca2*]i with other physiological events such as alterations
in intracellular pH (pHi) and mitochondrial membrane potential (A¥Ym).

Introduction to Multiparameter Imaging with Quin-2

Quin-2 is a UV-excitable fluorescent indicator widely used for the measurement of intracellular
calcium. Combining Quin-2 with other fluorescent probes enables the simultaneous monitoring
of multiple cellular parameters in real-time, providing deeper insights into the complex interplay
of signaling pathways. However, successful multiparameter imaging requires careful
consideration of the spectral properties of the combined probes to minimize crosstalk and
ensure accurate data acquisition. A major requirement for any intracellular indicator is that it
should not significantly disturb the homeostasis of the ion it measures; however, it has been
reported that Quin-2 can inhibit Na+/Ca2+ exchange, a factor to consider in experimental

design[1].

The primary challenge in combining fluorescent probes is managing spectral overlap. The
emission spectrum of one probe should ideally not overlap with the excitation or emission
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spectra of the other. Where spectral overlap is unavoidable, techniques such as spectral
unmixing or sequential excitation may be necessary. Furthermore, potential interactions
between the dyes, such as quenching, must be evaluated[2].

Selecting a Fluorescent Probe to Combine with
Quin-2
The selection of a suitable fluorescent probe to pair with Quin-2 depends on several factors:

o Spectral Compatibility: The excitation and emission spectra of the partner probe should be
distinct from those of Quin-2 to allow for independent measurement.

 Instrumentation: The available fluorescence microscope or plate reader must be capable of
exciting the probes at their respective wavelengths and detecting their distinct emissions.

» Biological Compatibility: The chosen probes should not interfere with each other's function or
with the biological processes being investigated.

Below is a table summarizing the spectral properties of Quin-2 and a selection of potentially
compatible fluorescent probes for monitoring intracellular pH and mitochondrial membrane
potential.
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Probe Name

Parameter
Measured

Excitation
(nm)

Emission (nm)

Spectral
Compatibility
with Quin-2

Quin-2

[Ca2*]i

~332

~493

Good spectral
580/ 640

SNARF-1 pHi ~488 _ _
(Ratiometric)

separation from

Quin-2 emission.

Potential for

some spectral
_ 440 / 490
BCECF pHi 535

) ] overlap. Careful
(Ratiometric)

filter selection is

crucial.

Excellent
TMRM AWYm ~548 ~574 spectral

separation.

Good spectral
separation,
allowing for

[Caz*Im simultaneous

Rhod-2 . . ~552 ~581
(mitochondrial)

cytosolic and
mitochondrial
calcium

measurements.

Experimental Protocols

Simultaneous Measurement of Intracellular Calcium
([Caz*]i) with Quin-2 and Intracellular pH (pHi) with
SNARF-1

This protocol is adapted from methodologies developed for other calcium and pH indicator
pairs, such as Fura-2 and SNARF-1, and should be optimized for your specific cell type and
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instrumentation[3][4][5]. The fluorescence of most Ca2+ indicators is pH sensitive, making it
desirable to monitor both ions simultaneously|[3].

Materials:
e Quin-2 AM (acetoxymethyl ester)
e SNARF-1 AM
e Pluronic F-127
e Anhydrous DMSO
e Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
o Cells of interest cultured on coverslips
o Fluorescence microscope equipped with appropriate filters for Quin-2 and SNARF-1
Protocol:
» Reagent Preparation:
o Prepare a 1-5 mM stock solution of Quin-2 AM in anhydrous DMSO.
o Prepare a 1-5 mM stock solution of SNARF-1 AM in anhydrous DMSO.
o Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
e Cell Loading:

o Prepare a loading buffer by diluting the Quin-2 AM and SNARF-1 AM stock solutions into
HBSS to final concentrations of 1-5 uM each.

o Add Pluronic F-127 to the loading buffer at a final concentration of 0.02-0.04% to aid in
dye solubilization.

o Remove the culture medium from the cells and wash once with HBSS.
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o Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C.
o Wash the cells twice with HBSS to remove extracellular dye.

o Incubate the cells for a further 30 minutes in HBSS to allow for complete de-esterification
of the AM esters.

e Fluorescence Imaging:

o

Mount the coverslip onto the microscope stage.

[¢]

Excite Quin-2 at ~340 nm and collect emission at ~490-510 nm.

Excite SNARF-1 at ~488 nm and collect emission at two wavelengths, ~580 nm and ~640

[¢]

nm, for ratiometric pH measurement.

[¢]

Acquire images sequentially to minimize bleed-through, or use a system capable of
simultaneous multi-channel acquisition if spectral overlap is minimal.

o Data Analysis and Calibration:

The ratio of SNARF-1 fluorescence at 640 nm to 580 nm is used to determine pHi.

[e]

o

The fluorescence intensity of Quin-2 is used to determine [Ca2*]i.

[¢]

Perform an in situ calibration for both probes using appropriate ionophores (e.g., nigericin
for pH and ionomycin for Ca2*) in buffers of known pH and Ca2* concentrations.

[¢]

It is important to correct the Quin-2 signal for any pH sensitivity[5].

Simultaneous Measurement of Intracellular Calcium
([Caz*]i) with Quin-2 and Mitochondrial Membrane
Potential (AWYm) with TMRM

This protocol adapts a method for simultaneously measuring mitochondrial calcium and
membrane potential, substituting Quin-2 for the original calcium indicator[6][7]. This
combination benefits from the significant spectral separation between Quin-2 and TMRM[6].
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Materials:
e Quin-2 AM
o TMRM (Tetramethylrhodamine, methyl ester)
e Pluronic F-127
e Anhydrous DMSO
o HBSS or other suitable physiological buffer
o Cells of interest cultured on coverslips
o Confocal or widefield fluorescence microscope with appropriate filter sets
Protocol:
» Reagent Preparation:
o Prepare a 1-5 mM stock solution of Quin-2 AM in anhydrous DMSO.
o Prepare a 10 mM stock solution of TMRM in anhydrous DMSO.
o Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
e Cell Loading:

o Prepare a loading buffer by diluting the Quin-2 AM stock solution into HBSS to a final
concentration of 1-5 uM. Add Pluronic F-127 to a final concentration of 0.02-0.04%.

o Incubate cells with the Quin-2 AM loading buffer for 30-60 minutes at 37°C.

o During the last 15-30 minutes of the Quin-2 loading, add TMRM to the loading buffer to a
final concentration of 20-100 nM.

o Wash the cells twice with HBSS containing 20-100 nM TMRM to maintain the
mitochondrial staining.
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e Fluorescence Imaging:

o

Mount the coverslip onto the microscope stage in HBSS containing TMRM.

[¢]

Excite Quin-2 at ~340 nm and collect emission at ~490-510 nm.

Excite TMRM at ~548 nm and collect emission at ~574 nm[8].

[e]

[e]

Acquire images sequentially for each channel.
e Data Analysis:
o Changes in Quin-2 fluorescence intensity reflect changes in cytosolic [CaZ*]i.

o Changes in the fluorescence intensity of TMRM accumulated in the mitochondria reflect
changes in AWm. A decrease in TMRM fluorescence indicates mitochondrial
depolarization.

o For quantitative analysis, the TMRM signal can be normalized to a baseline value. As a
control, the addition of a mitochondrial uncoupler like CCCP should cause a rapid
decrease in TMRM fluorescence|[8].

Visualizations
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Cell & Reagent Preparation

Prepare Quin-2 AM & Partner Probe Stock Solutions Culture Cells on Coverslips

Prepare Loading Buffer with Probes & Pluronic F-127

Cell Loading & Pe-esterification

Wash Cells with Physiological Buffer

Incubate Cells with Loading Buffer (30-60 min)

Wash to Remove Extracellular Dye

Incubate for De-esterification (30 min)

Fluorescer;;e Imaging

Mount Coverslip on Microscope

A\

Sequential Excitation & Emission Collection for Each Probe

Y

Record Time-lapse Image Series

Data Analysis

Correct for Background Fluorescence

Calculate Ratios (for ratiometric probes) or Intensity Changes Perform In Situ Calibration

Correlate Changes Between Quin-2 and Partner Probe
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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